

Understanding the Deuteration Pattern of Pixantrone-d8: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pixantrone-d8*

Cat. No.: *B10828973*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pixantrone, an aza-anthracenedione, is an antineoplastic agent structurally related to anthracyclines. It is used in the treatment of relapsed or refractory aggressive B-cell non-Hodgkin lymphomas. **Pixantrone-d8** is a deuterated analog of Pixantrone, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The strategic placement of deuterium atoms provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering the molecule's chemical properties. This technical guide provides an in-depth look at the deuteration pattern of **Pixantrone-d8**, its synthesis, and its application in research, along with relevant signaling pathways and experimental workflows.

Deuteration Pattern of Pixantrone-d8

The deuteration in **Pixantrone-d8** is specifically located on the ethyl side chains of the molecule. The formal chemical name of **Pixantrone-d8** is 6,9-bis((2-aminoethyl-1,1,2,2-d4)amino)benzo[g]isoquinoline-5,10-dione. This nomenclature explicitly indicates that all four hydrogen atoms on each of the two aminoethyl side chains have been replaced by deuterium atoms, resulting in a total of eight deuterium atoms per molecule.

The molecular formula of the deuterated parent compound is C₁₇H₁₁D₈N₅O₂. It is often supplied as a dimaleate salt, with the formula C₁₇H₁₁D₈N₅O₂ • 2C₄H₄O₄.

The precise location of the deuterium atoms is crucial for its function as an internal standard, as it minimizes the potential for isotopic exchange under physiological conditions, ensuring the stability of the label during experimental procedures.

Chemical Structure

Caption: Chemical structure of **Pixantrone-d8** highlighting the deuterated side chains.

Quantitative Data

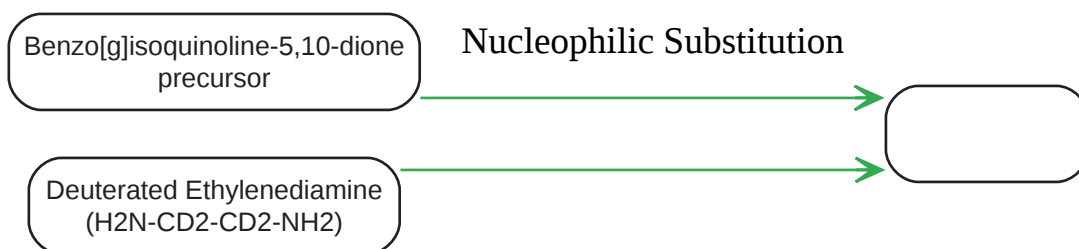
Commercially available **Pixantrone-d8** is generally reported to have a high degree of isotopic enrichment. While batch-specific quantitative data may vary, the typical specifications are summarized below.

Parameter	Value	Source
Deuterated Forms	≥99% (d1-d8)	Commercial Suppliers
Molecular Formula	C17H11D8N5O2	PubChem
Molecular Weight (as dimaleate)	565.56 g/mol	Commercial Suppliers

Experimental Protocols

Detailed, publicly available protocols for the synthesis of **Pixantrone-d8** are limited. However, the general approach to synthesizing such deuterated compounds involves the use of deuterated starting materials. For **Pixantrone-d8**, a plausible synthetic route would involve the reaction of the appropriate di-substituted benzo[g]isoquinoline-5,10-dione precursor with deuterated ethylenediamine (H₂N-CD₂-CD₂-NH₂).

General Synthetic Scheme

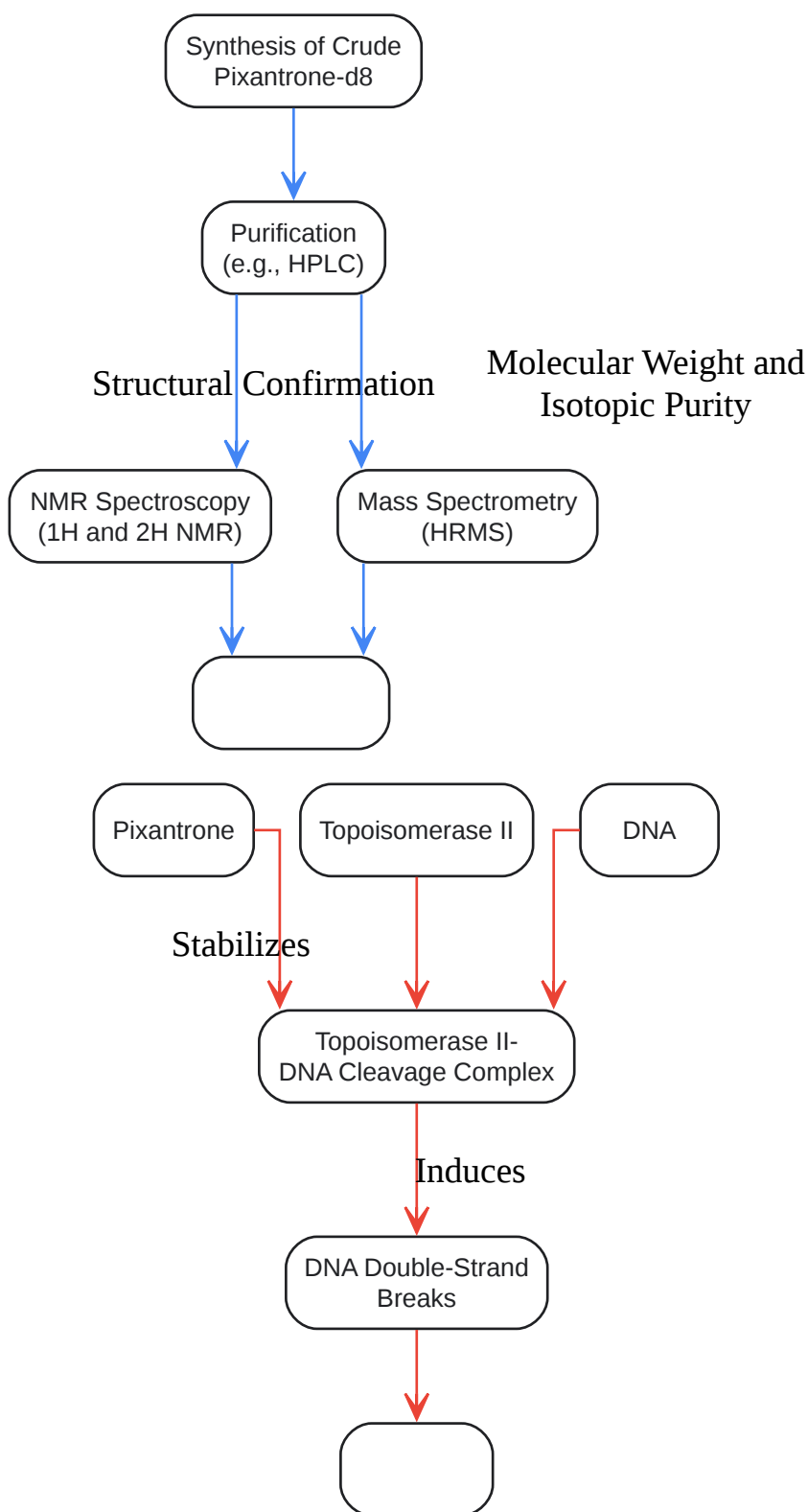


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Caption: Generalized synthetic pathway for **Pixantrone-d8**.

Analytical Characterization Workflow

The confirmation of the deuteration pattern and isotopic purity of **Pixantrone-d8** typically involves a combination of analytical techniques.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com